molecular formula C7H9N3 B1310435 2-Pyridin-4-yl-acetamidine CAS No. 885953-93-5

2-Pyridin-4-yl-acetamidine

Cat. No.: B1310435
CAS No.: 885953-93-5
M. Wt: 135.17 g/mol
InChI Key: KOVWXARDLSTZLR-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-acetamidine is an organic compound with the molecular formula C7H9N3. It is a colorless to pale yellow crystalline solid that is soluble in various organic solvents such as ethanol and chloroform

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-acetamidine typically involves the reaction of pyridine-4-carbaldehyde with an appropriate amidine precursor. One common method involves the use of 2-cyanothioacetamide as a starting material, which reacts with pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate chalcone, which is then converted to the desired acetamidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-acetamidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the acetamidine group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-Pyridin-4-yl-acetamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-acetamidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as pyridine-4-carboxamide and pyridine-4-carboxylic acid share structural similarities with 2-Pyridin-4-yl-acetamidine.

    Amidine derivatives: Compounds like benzamidine and formamidine are similar in terms of the amidine functional group.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an acetamidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-pyridin-4-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVWXARDLSTZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408115
Record name 2-Pyridin-4-yl-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-93-5
Record name 2-Pyridin-4-yl-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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